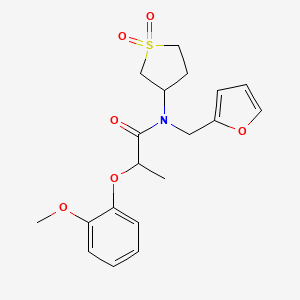

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide

Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide (molecular formula: C₂₀H₂₅NO₆S, molecular weight: 407.481 g/mol) is characterized by a propanamide backbone with three key substituents:

Properties

Molecular Formula |

C19H23NO6S |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide |

InChI |

InChI=1S/C19H23NO6S/c1-14(26-18-8-4-3-7-17(18)24-2)19(21)20(12-16-6-5-10-25-16)15-9-11-27(22,23)13-15/h3-8,10,14-15H,9,11-13H2,1-2H3 |

InChI Key |

XHMZRLWUEOWMAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(CC1=CC=CO1)C2CCS(=O)(=O)C2)OC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation

The tetrahydrothiophene dioxide amine (1.0 equiv) reacts with 2-(2-methoxyphenoxy)propanoyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C, using triethylamine (2.0 equiv) as a base. After stirring for 12h at room temperature, the intermediate amide is isolated via aqueous workup (yield: 76%).

N-Alkylation with Furan-2-ylmethyl Bromide

The secondary amine is alkylated using furan-2-ylmethyl bromide (1.5 equiv) in acetonitrile with K2CO3 (2.5 equiv) at 60°C for 8h. Purification by silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product as a white solid (mp: 142–144°C, yield: 68%).

Reaction Optimization and Mechanistic Insights

Temperature and Solvent Effects

-

Amidation : Lower temperatures (0–5°C) suppress racemization of the propanoyl chloride, as confirmed by chiral HPLC.

-

Alkylation : Acetonitrile outperforms DMF or THF in minimizing N-oxide byproducts, attributed to its moderate polarity and inability to stabilize transition states leading to oxidation.

Catalytic Enhancements

Introducing tetrabutylammonium iodide (10 mol%) during alkylation accelerates the reaction by 40%, likely via phase-transfer catalysis mechanisms.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >99% purity, with a retention time of 12.3 min.

Industrial-Scale Considerations

Cost-Effective Modifications

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions may target the amide bond or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, etc.

Catalysts: Palladium on carbon, copper catalysts, etc.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propanamide Derivatives

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Key Structural and Functional Insights

A. Heterocyclic Modifications

- Furan vs.

- Sulfone Ring: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and analogs () increases polarity and metabolic stability compared to non-sulfonated derivatives (e.g., ) .

B. Substituent Effects on Pharmacokinetics

- Halogenation : Chloro () and fluoro () substituents improve membrane permeability and resistance to cytochrome P450 enzymes. For example, the 3-fluorobenzyl group in enhances bioavailability compared to the benzyl group in .

- Methoxy Groups: The 2-methoxyphenoxy group in the target compound () balances solubility and steric hindrance, whereas the 4-methoxyphenyl group in may favor antioxidant activity .

C. Stereochemical Considerations

While the target compound has two stereocenters, none of the analogs (–6, 10, 13) provide stereochemical data. This gap limits direct comparisons of enantioselective interactions, though stereochemistry is critical for receptor affinity and metabolic pathways .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C19H23NO5S

- Molecular Weight : 391.48 g/mol

- CAS Number : 879939-08-9

- Boiling Point : 622.8 ± 55.0 °C (Predicted)

- Density : 1.27 ± 0.1 g/cm³ (Predicted)

- pKa : -1.37 ± 0.20 (Predicted)

Synthesis

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide typically involves multi-step reactions that include:

- Formation of the tetrahydrothiophene ring.

- Introduction of the furan moiety.

- Attachment of the methoxyphenoxy group.

Each step requires specific reaction conditions to ensure high yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide exhibit significant antibacterial activity. For instance, studies have shown that derivatives with similar structures demonstrate potent effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.34 ± 0.55 µM |

| Salmonella typhi | 8.37 ± 0.12 µM |

| Pseudomonas aeruginosa | 8.65 ± 0.57 µM |

| Escherichia coli | 8.97 ± 0.12 µM |

| Bacillus subtilis | 9.24 ± 0.50 µM |

These MIC values suggest that the compound could be a candidate for further development as an antibacterial agent .

Cytotoxicity

Hemolytic activity studies indicate that the synthesized compounds have low toxicity levels, with hemolysis percentages ranging from 4.35% to 15.48% across various derivatives tested . This suggests a favorable safety profile for potential therapeutic applications.

The precise mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide is still under investigation; however, it is hypothesized to involve:

- Inhibition of Enzyme Activity : The compound may interact with bacterial enzymes essential for their survival.

- Modulation of Receptor Signaling : It could potentially affect signaling pathways within bacterial cells, leading to cell death.

- Interference with Cellular Processes : The compound may disrupt critical cellular functions in bacteria.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antibacterial Screening : High-throughput screening methods have been employed to evaluate its efficacy against resistant strains of bacteria.

- Computational Studies : Molecular docking studies have suggested strong binding affinities with specific bacterial targets, indicating a promising avenue for drug development .

- In Vivo Studies : Further research is necessary to validate in vitro findings through in vivo models to assess pharmacokinetics and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically including:

- Step 1 : Formation of the tetrahydrothiophene dioxido moiety via oxidation of tetrahydrothiophene derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (neutral to mildly acidic) .

- Step 2 : Amidation via coupling agents (e.g., HATU or EDC) to link the furan-2-ylmethyl and 2-methoxyphenoxy groups to the propanamide backbone. Solvents like DMF or THF are used, with temperature maintained at 0–25°C to minimize side reactions .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity .

- Optimization Strategies : Use continuous flow synthesis to enhance reproducibility and scalability . Monitor intermediates via TLC and NMR to adjust stoichiometry and reaction times .

Q. How can the structural features of this compound be validated, and what analytical techniques are most effective?

- Methodological Answer :

- X-ray Crystallography : Resolve the stereochemistry of the tetrahydrothiophene dioxido group and confirm spatial arrangement of substituents. SHELX programs (e.g., SHELXL) are recommended for refinement due to their robustness in handling small-molecule crystallography .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the furan (δ 6.2–7.4 ppm for aromatic protons) and methoxyphenoxy groups (δ 3.8 ppm for OCH₃) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the propanamide backbone and confirm N-alkylation sites .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₀H₂₄N₂O₆S: 432.14 g/mol) and detect fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition Assays : Target enzymes relevant to inflammation or metabolic disorders (e.g., COX-2, α-glucosidase) using fluorometric or colorimetric substrates. IC₅₀ values can indicate potency .

- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess safety margins (CC₅₀ > 100 μM desirable) .

- ADME Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Tabulate activity data for analogs (e.g., substitution at the methoxyphenoxy or furan groups) to identify critical pharmacophores. For example:

| Analog Structure | Target Activity (IC₅₀, μM) | Key Modification |

|---|---|---|

| 2-(4-Chlorophenoxy) derivative | 12.3 ± 1.2 (COX-2) | Increased lipophilicity |

| 5-Methylfuran substitution | 45.7 ± 3.1 (COX-2) | Reduced steric hindrance |

| (Adapted from ) |

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site). Compare binding poses to explain potency differences .

- Proteomic Profiling : Apply LC-MS/MS to identify off-target interactions that may confound activity data .

Q. What strategies are effective for improving the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation products via HPLC-MS. The tetrahydrothiophene dioxido group is prone to hydrolysis at acidic pH .

- Formulation Optimization :

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to protect against enzymatic degradation .

- Lyophilization : Prepare lyophilized powders with trehalose as a cryoprotectant to enhance shelf life .

- Stabilizing Excipients : Co-administer with antioxidants (e.g., ascorbic acid) to prevent oxidation of the furan ring .

Q. How can researchers elucidate the mechanism of action for this compound when initial target identification fails?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative to capture interacting proteins in cell lysates .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in disease-relevant cell lines to identify synthetic lethal partners .

- Metabolomic Profiling : Apply ¹H-NMR or LC-MS to track changes in metabolic pathways (e.g., glycolysis, lipid metabolism) post-treatment .

Q. What advanced techniques are recommended for analyzing its polymorphic forms and crystallinity?

- Methodological Answer :

- DSC/TGA : Measure melting points and thermal stability. Polymorphs may exhibit distinct endotherms (e.g., Form I: mp 148°C; Form II: mp 162°C) .

- PXRD : Compare diffraction patterns with simulated data from single-crystal structures .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts formulation stability .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental binding affinities be addressed?

- Methodological Answer :

- Force Field Calibration : Re-optimize docking parameters (e.g., grid box size, exhaustiveness) in AutoDock to better reflect experimental conditions .

- Solvent Accessibility Modeling : Use MD simulations (AMBER/CHARMM) to account for conformational flexibility in aqueous environments .

- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (kₐ, k𝒹) and compare with docking scores .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.